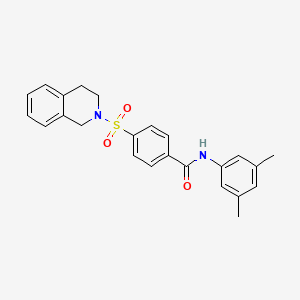

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide

説明

This compound features a benzamide core substituted with a 3,5-dimethylphenyl group at the amide nitrogen and a 3,4-dihydroisoquinoline sulfonyl moiety at the para position of the benzamide. The 3,5-dimethylphenyl substituent likely improves metabolic stability by steric hindrance against oxidative enzymes.

特性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-22(14-17)25-24(27)20-7-9-23(10-8-20)30(28,29)26-12-11-19-5-3-4-6-21(19)16-26/h3-10,13-15H,11-12,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIWFMMSHZRSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler reaction.

Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl isoquinoline intermediate.

Amidation: The final step involves the reaction of the sulfonyl isoquinoline intermediate with 3,5-dimethylphenylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s chemical diversity.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The isoquinoline ring may also contribute to the compound’s overall binding affinity and specificity.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities:

Key Observations :

Spectroscopic and Physicochemical Properties

Notes:

Docking and Binding Affinity Predictions

While direct docking studies for the target compound are unavailable, Glide docking (–8) suggests that dihydroisoquinoline-containing analogs exhibit:

- Enhanced binding to CNS targets (e.g., serotonin receptors) due to π-π stacking with aromatic residues.

- Sulfonyl groups may form hydrogen bonds with polar residues (e.g., Asp, Glu), improving selectivity over ether-linked analogs .

生物活性

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest it may interact with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 495.63 g/mol. The compound features a sulfonamide group linked to a dihydroisoquinoline moiety and a benzamide backbone, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H21N3O3S |

| Molecular Weight | 495.63 g/mol |

| Purity | ≥95% |

| Structural Features | Dihydroisoquinoline, Sulfonyl, Benzamide |

The biological activity of this compound likely involves its interaction with specific proteins or enzymes. The sulfonyl and benzamide groups may facilitate binding to molecular targets, while the dihydroisoquinoline unit could modulate the compound's overall activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors.

- Protein Interactions : The compound could interfere with protein-protein interactions crucial for cellular functions.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving the MTT assay have shown that certain benzamide derivatives can effectively inhibit cancer cell proliferation across various cell lines, including:

- MCF-7 (Human breast adenocarcinoma)

- A549 (Human lung adenocarcinoma)

- HT-29 (Human colorectal adenocarcinoma)

These findings suggest that the compound could be explored as a potential anticancer agent.

Enzyme Inhibition Studies

A high-throughput screening identified related compounds as potent inhibitors of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing potency against this target enzyme.

Case Studies

- Inhibitory Effects on Cancer Cells : In one study, a series of benzamide derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the dihydroisoquinoline structure significantly impacted cytotoxicity levels.

- Mechanistic Insights into Enzyme Interactions : Another study focused on the binding interactions between similar compounds and AKR1C3, revealing that the sulfonamide group plays a critical role in enzyme binding affinity.

Q & A

Q. Basic

- NMR : Confirm regiochemistry (e.g., sulfonyl NH at δ 10.5–11.0 ppm) and dihydroisoquinoline integrity .

- HPLC-MS : Use C18 columns (UV at 254 nm) and ESI-MS for molecular weight validation .

- XRD : Resolve stereochemical ambiguities in the dihydroisoquinoline moiety .

How does the sulfonyl group influence physicochemical properties and bioactivity?

Advanced

The sulfonyl group reduces logP (~1.5 units) and stabilizes target interactions via hydrogen bonding. Docking studies (AutoDock Vina) show sulfonyl oxygen interactions with enzymes like carbonic anhydrase. Analogs without this group exhibit reduced permeability (PAMPA: Pe < 1.0 × 10⁻⁶ cm/s) .

What experimental designs assess stability under varying pH/temperature?

Basic

Use a factorial design:

- Factors : pH (1.2, 7.4, 9.0) and temperature (25°C, 40°C, 60°C) with three replicates.

- Analysis : Quantify degradation via HPLC and model kinetics with the Arrhenius equation . Include forced degradation (UV/H2O2) for specificity validation .

How to resolve bioactivity contradictions across cell lines or organisms?

Q. Advanced

- Meta-analysis : Adjust for covariates (cell doubling time, target protein expression) .

- Cross-species normalization : Apply allometric scaling (e.g., body surface area).

- Mechanistic studies : Use CRISPR knockouts to confirm target specificity in discordant models .

What models predict the compound’s pharmacokinetic profile?

Q. Advanced

- In silico : QikProp for ADME parameters; molecular dynamics (AMBER) for albumin binding .

- In vitro : Liver microsomes for metabolic stability, CYP3A4/2D9 inhibition assays, and plasma stability tests .

How to mitigate off-target effects in pharmacological studies?

Q. Advanced

- Panel screening : Test against 50+ kinases/GPCRs (e.g., Eurofins Cerep panels).

- Proteome profiling : Thermal shift assays (ThermoFluor) detect unintended binding.

- Prodrug design : Introduce labile groups (e.g., acetylated amines) to reduce toxicity .

How to design an environmental fate and ecotoxicity study?

Advanced

Follow the INCHEMBIOL framework :

- Phase 1 : Hydrolysis, photodegradation, and soil sorption tests.

- Phase 2 : Aerobic/anaerobic biodegradation and Daphnia bioaccumulation.

- Phase 3 : Acute (algal/Daphnia assays) and chronic (zebrafish RNA-seq) toxicity.

What parameters ensure stereochemical purity during scale-up?

Q. Basic

- Temperature control : Jacketed reactors (±2°C) during sulfonylation.

- Mixing : Optimize impeller speed (Re >10⁴) for homogeneity.

- Crystallization : Anti-solvent addition with controlled cooling (0.5°C/min) .

How to establish SAR for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。